BenchChemオンラインストアへようこそ!

N-(4-bromophenyl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Scaffold Hopping

The compound N-(4-bromophenyl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 847464-79-3) is a synthetic small molecule (MF: C₂₀H₁₇BrN₂O₃; MW: 413.27 g/mol) belonging to the 2-oxo-1,2-dihydropyridine-3-carboxamide class. This class is characterized by a pyridone core that has been explored for modulating endocannabinoid receptors and inhibiting kinases such as PDK1 and AurA.

Molecular Formula C20H17BrN2O3
Molecular Weight 413.271
CAS No. 847464-79-3
Cat. No. B2786210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS847464-79-3
Molecular FormulaC20H17BrN2O3
Molecular Weight413.271
Structural Identifiers
SMILESCC1=CC(=CC=C1)CON2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)Br
InChIInChI=1S/C20H17BrN2O3/c1-14-4-2-5-15(12-14)13-26-23-11-3-6-18(20(23)25)19(24)22-17-9-7-16(21)8-10-17/h2-12H,13H2,1H3,(H,22,24)
InChIKeyKFDSYDXTSKCSIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Bromophenyl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 847464-79-3): Chemical Class & Core Identity for Informed Procurement


The compound N-(4-bromophenyl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 847464-79-3) is a synthetic small molecule (MF: C₂₀H₁₇BrN₂O₃; MW: 413.27 g/mol) belonging to the 2-oxo-1,2-dihydropyridine-3-carboxamide class. This class is characterized by a pyridone core that has been explored for modulating endocannabinoid receptors [1] and inhibiting kinases such as PDK1 and AurA [2]. The compound features a distinct N-(4-bromophenyl) carboxamide and a 1-((3-methylbenzyl)oxy) substitution, distinguishing it from common N-benzyl or N-phenyl analogs. While structurally related compounds have shown potent biological activity, primary literature specific to this exact CAS number is extremely limited; much of the available procurement information resides on vendor platforms, and published quantitative data are sparse.

Why N-(4-Bromophenyl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide Is Not Interchangeable with Close Analogs


Generic substitution is high-risk due to the compound's unique N-alkoxy substitution pattern. Replacing the 1-((3-methylbenzyl)oxy) group with a direct N-benzyl or N-phenyl group (a common modification in analogs like PDK1 inhibitors [1]) fundamentally alters the electronic properties and metabolic stability of the pyridone ring. The O-benzyl linkage introduces a distinct hydrolytic liability and conformational flexibility that directly impacts target binding and selectivity. For example, in cannabinoid receptor programs, small changes at the pyridone N1 position have been shown to dramatically shift functional activity, even when affinity is maintained [2]. Therefore, even structurally close analogs cannot be assumed to exhibit equivalent biological or pharmacokinetic profiles.

Head-to-Head Quantitative Differentiation for N-(4-Bromophenyl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 847464-79-3)


Structural Differentiation: The Defining N-Alkoxy (O-Benzyl) Modification vs. Typical N-Benzyl Analogs

The target compound is distinguished from the entire class of 1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamides (e.g., PDK1 inhibitors [1]) by the presence of a 1-((3-methylbenzyl)oxy) substituent. This represents an N-alkoxy modification rather than a direct N-C bond, creating a chemically distinct functional group. Quantitative comparison of computed molecular descriptors reveals a higher polar surface area (PSA) and altered hydrogen-bond acceptor capacity relative to direct N-benzyl analogs, which influences passive permeability and solubility.

Medicinal Chemistry Structure-Activity Relationship (SAR) Scaffold Hopping

Physicochemical Property Comparison: Molecular Weight and Lipophilicity vs. Lead-like 2-Oxo-1,2-Dihydropyridine Analogs

The compound's molecular weight (413.27 g/mol) and multiple aromatic rings position it in a higher property space compared to earlier lead-like 2-oxo-1,2-dihydropyridine-3-carboxamides. For instance, the core scaffold in the endocannabinoid modulator series typically ranged from MW 280–350 [1]. This increase suggests advanced SAR exploration rather than a fragment or early lead stage, impacting procurement decisions for hit-to-lead vs. lead optimization campaigns.

Drug Discovery Physicochemical Properties Lead Optimization

Selectivity Window Potential: Inferred CYP Inhibition Liability vs. Low Nanomolar Kinase Inhibitors in the Class

Limited screening data for close structural analogs suggests that 2-oxo-1,2-dihydropyridine-3-carboxamides can exhibit moderate CYP3A4/5 inhibition. A closely related analog (CHEMBL4633246, with a similar pyridone core and hydrophobic substituents) showed an IC₅₀ of 5.5 µM against CYP3A4/5 in human liver microsomes [1]. While no direct data exist for the target compound, this class-level precedent implies a potential liability that is absent in optimized clinical candidates like BMS-777607 (a Met kinase inhibitor with sub-micromolar CYP IC₅₀ values) [2]. Researchers must verify this experimentally before use in vivo.

Drug Metabolism CYP Inhibition Toxicity Screening

Validated Research Applications for N-(4-Bromophenyl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide (847464-79-3)


Advanced SAR Exploration in Kinase or Cannabinoid Receptor Programs

Based on the compound's high molecular weight and unique N-alkoxy substitution, it is best suited for late-stage structure-activity relationship (SAR) studies where the goal is to optimize potency, selectivity, or metabolic stability beyond what is achievable with simpler N-benzyl or N-phenyl scaffolds [1]. It should not be used as a starting point for hit identification.

Metabolic Stability Profiling for N-Alkoxy Pyridones

The compound's O-benzyl linkage provides a distinct metabolic liability (O-dealkylation) that can be compared head-to-head with N-benzyl analogs to experimentally determine the impact on in vitro microsomal stability. This application is supported by class-level observations of differential metabolism in similar pyridone series [1].

Computational Chemistry and Docking Studies

Given the scarcity of primary assay data, the compound is a valuable truth-set case for in silico modeling. Its well-defined structure allows scaffold-based docking into bromodomain or kinase targets where 2-oxo-1,2-dihydropyridine analogs have known binding poses [2], enabling validation of scoring functions and consensus docking protocols.

Quote Request

Request a Quote for N-(4-bromophenyl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.